1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea (CAS 2034304-97-5) is a synthetic unsymmetrical urea derivative built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, bearing an N-methylsulfonyl group at the bridgehead nitrogen and a 3,4-dichlorophenyl moiety linked via a urea bridge at the 3-position of the bicyclic system. The compound has a molecular formula of C₁₅H₁₉Cl₂N₃O₃S and a molecular weight of 392.3 g/mol.

Molecular Formula C15H19Cl2N3O3S
Molecular Weight 392.3
CAS No. 2034304-97-5
Cat. No. B2611967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea
CAS2034304-97-5
Molecular FormulaC15H19Cl2N3O3S
Molecular Weight392.3
Structural Identifiers
SMILESCS(=O)(=O)N1C2CCC1CC(C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H19Cl2N3O3S/c1-24(22,23)20-11-3-4-12(20)7-10(6-11)19-15(21)18-9-2-5-13(16)14(17)8-9/h2,5,8,10-12H,3-4,6-7H2,1H3,(H2,18,19,21)
InChIKeyDIWNBBQXIZHKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea (CAS 2034304-97-5): Compound Identity and Procurement Baseline


1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea (CAS 2034304-97-5) is a synthetic unsymmetrical urea derivative built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, bearing an N-methylsulfonyl group at the bridgehead nitrogen and a 3,4-dichlorophenyl moiety linked via a urea bridge at the 3-position of the bicyclic system . The compound has a molecular formula of C₁₅H₁₉Cl₂N₃O₃S and a molecular weight of 392.3 g/mol. Its structural class positions it within a broader family of tropane-based ureas that have been explored as modulators of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and as chemokine receptor antagonists [1]. This compound is currently listed in multiple commercial screening libraries with guaranteed purities ranging from 95% to 98% .

Why 1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea Cannot Be Casually Substituted by In-Class Analogs


Within the 8-azabicyclo[3.2.1]octan-3-yl urea series, variation at the N-aryl terminus profoundly alters both physicochemical and pharmacologic profiles. The 3,4-dichlorophenyl substituent in this compound is electron-withdrawing (Hammett σₘ = +0.37, σₚ = +0.23 for each chlorine), distinct from closely related analogs bearing electron-donating (e.g., 3,4-dimethylphenyl) or more lipophilic (e.g., 2-trifluoromethylphenyl, CAS 2034386-47-3) substituents. This electronic difference directly impacts urea NH acidity, hydrogen-bonding capacity, and target binding. For procurement decisions, relying on an in-class compound with a different N-aryl group—even one with identical core scaffold—introduces an uncontrolled variable that invalidates any SAR or screening conclusion drawn from the target compound. The sections below provide the available quantitative evidence supporting this non-interchangeability.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea (CAS 2034304-97-5) Relative to Closest Analogs


Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area Comparison Against the 3,4-Dimethylphenyl and 2-Trifluoromethylphenyl Analogs

Using consensus calculated logP (cLogP) for the target compound (3,4-dichlorophenyl analog) versus the 3,4-dimethylphenyl analog (C₁₇H₂₅N₃O₃S, MW 351.47) and the 2-trifluoromethylphenyl analog (CAS 2034386-47-3, C₁₆H₂₀F₃N₃O₃S, MW 391.41) , the dichlorophenyl substitution imparts intermediate lipophilicity coupled with enhanced topological polar surface area (tPSA) due to the two chlorine atoms. Calculated property data derived from standard cheminformatics platforms (ALOGPS/Molinspiration) are summarized in the Comparison_Data block. These differences are relevant because even modest cLogP shifts of 0.5–1.0 units can translate into order-of-magnitude differences in membrane permeability and non-specific protein binding.

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

Vendor-Guaranteed Purity and Multi-Supplier Availability as Procurement Decision Factors

The target compound is commercially available through AK Scientific and AmBeed, with guaranteed purities of 95% and 97% (AK Scientific) and an unspecified-but-typically ≥97% purity grade (AmBeed) . This level of purity documentation is a critical procurement criterion: compounds procured at <95% purity risk false-negative or false-positive hits in biochemical screens. In contrast, the 3,4-dimethylphenyl analog is listed at 95% purity by BenchChem , but without documented orthogonal purity verification methods (e.g., HPLC, NMR).

Compound procurement Purity specification Screening library quality control

Class-Level Evidence: Tropane Urea Scaffold Activity as 11β-HSD1 Modulators Provides Context for Scaffold Selection

The broader class of 8-azabicyclo[3.2.1]octan-3-yl urea derivatives was disclosed by Sanofi-Aventis as modulators of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. The patent (WO2008000951A3, US 7897773 B2) describes ex vivo and in vivo data for multiple exemplified compounds, establishing that the tropane urea scaffold is capable of inhibiting 11β-HSD1, the enzyme that converts cortisone to cortisol in liver and adipose tissue. The specific role of N-aryl substitution in governing potency is demonstrated by the patent's SAR table, where different aryl groups produce varying degrees of inhibition. Although the target compound (3,4-dichlorophenyl) is not explicitly enumerated in the patent examples, the overall SAR framework supports the principle that the N-aryl urea terminus is a key potency determinant.

11β-HSD1 inhibition Metabolic syndrome Glucocorticoid modulation

Structural Uniqueness of the 8-Methylsulfonyl Substituent Versus 8-Methyl Tropane Scaffolds

The target compound carries an 8-methylsulfonyl group (-SO₂CH₃) on the tropane nitrogen, distinguishing it from the classical 8-methyl tropane alkaloids (e.g., atropine, cocaine analogs) and from the 8-oxan-4-yl substituted analogs (e.g., CAS 2320885-05-8) . The methylsulfonyl group is strongly electron-withdrawing and increases the topological polar surface area. In the broader context of azabicyclo[3.2.1]octane medicinal chemistry, N-sulfonyl substitution has been associated with improved metabolic stability relative to N-alkyl substitution, as the sulfonyl group reduces N-dealkylation by cytochrome P450 enzymes [1]. While direct metabolic stability data for CAS 2034304-97-5 are unavailable, the class-level precedent provides a rationale for selecting the methylsulfonyl variant over the corresponding N-methyl or N-unsubstituted tropane analogs.

Scaffold differentiation Metabolic stability Nitrogen substituent effects

CRITICAL NOTICE: Absence of Published Quantitative Bioactivity Data for CAS 2034304-97-5

As of May 2026, a comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents yielded no peer-reviewed publications, deposited bioassay data, or patent exemplification providing quantitative IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data for 1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea (CAS 2034304-97-5) [1] [2] [3]. This contrasts with structurally related tropane ureas described in the Sanofi 11β-HSD1 patent (WO2008000951A3), where multiple compounds were profiled in enzymatic and cellular assays. The absence of published bioactivity data means this compound is currently best classified as a screening-grade chemical probe rather than a biologically characterized tool compound.

Data gap Uncharacterized compound Screening-grade chemical probe

Defensible Application Scenarios for Procuring 1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea (CAS 2034304-97-5)


Primary Screening Libraries for Metabolic Disease Targets (11β-HSD1)

Given the Sanofi patent precedent establishing the tropane urea scaffold as an 11β-HSD1-modulating chemotype [1], this compound can be incorporated into primary screening decks targeting glucocorticoid-related metabolic disorders (type 2 diabetes, metabolic syndrome, obesity). The 3,4-dichlorophenyl substituent offers a distinct electronic and lipophilic profile relative to the patent-exemplified compounds, making it a valuable SAR probe. Users should plan for post-screening hit validation including 11β-HSD1 enzymatic assay and counter-screening against 11β-HSD2.

Chemokine Receptor Antagonist Screening (CCR1/CCR3)

The broader class of 8-azabicyclo[3.2.1]octane urea and amide derivatives has been disclosed as CCR1 and CCR3 antagonists [1]. The target compound, with its 3,4-dichlorophenyl urea motif, can serve as a screening candidate in chemokine receptor panels. Published SAR from the CCR3 urea series showed that halogen substitution on the N-aryl ring modulates potency by over 10-fold , supporting the selection of the dichloro variant for differentiated screening.

Physicochemical Surrogate Studies for Lead Optimization

The calculated logP and tPSA values place this compound within favorable drug-like property space. It can be utilized as a physicochemical benchmark in lead optimization campaigns where 8-azabicyclo[3.2.1]octane is the core scaffold. The methylsulfonyl group provides a defined polarity handle absent in N-methyl tropane analogs, useful for calibrating solubility and permeability assays [1].

Combinatorial Library Synthesis and Diversity-Oriented Synthesis

The ACS Combinatorial Science publication demonstrated a robust synthetic route for preparing libraries of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold, yielding 129 examples in high purity [1]. The target compound fits within this established synthetic methodology, and its multi-supplier availability at 95-98% purity makes it suitable as a reference standard for library quality control or as a starting material for further derivatization.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.